Molybdenum(4+) tetrachloride
CAS No.: 13320-71-3
Cat. No.: VC0535984
Molecular Formula: Cl4Mo
Molecular Weight: 237.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13320-71-3 |
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Molecular Formula | Cl4Mo |
Molecular Weight | 237.8 g/mol |
IUPAC Name | tetrachloromolybdenum |
Standard InChI | InChI=1S/4ClH.Mo/h4*1H;/q;;;;+4/p-4 |
Standard InChI Key | OYMJNIHGVDEDFX-UHFFFAOYSA-J |
SMILES | [Cl-].[Cl-].[Cl-].[Cl-].[Mo+4] |
Canonical SMILES | Cl[Mo](Cl)(Cl)Cl |
Appearance | Solid powder |
Introduction
Fundamental Characteristics and Classification
Molybdenum(4+) tetrachloride represents molybdenum in its +4 oxidation state, coordinated by four chloride ligands. With a molecular weight of 237.75 g/mol , it contains 40.35% molybdenum and 59.65% chlorine by mass . The compound typically appears as black crystalline solids, though color variations occur in adducts with Lewis bases like acetonitrile or tetrahydrofuran .
Historical Context and Nomenclature
First characterized in the mid-20th century, initially posed synthesis challenges due to its tendency to disproportionate into and above 250°C . The development of sealed-tube techniques enabled reliable production, revealing its dual polymorphic forms . Systematic naming follows IUPAC guidelines:
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IUPAC Name: Molybdenum tetrachloride
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Alternative Designation: Molybdenum(IV) chloride
Synthetic Methodologies
Redox-Based Synthesis
The primary route involves controlled reduction of :
High-pressure hydrogenation (100 psi H₂ at 125°C) provides an alternative pathway :
\text{MoCl}_5 + 0.5\ \text{H}_2 \rightarrow \text{MoCl}_4 + \text{HCl} \quad \text{(yield >90%)}[2]Polymorph Interconversion
Heating α- with excess at 250°C induces conversion to the β-form through solid-state reorganization :
Structural Elucidation
α-Polymorph Architecture
The α-form adopts a polymeric structure with edge-sharing octahedra (Figure 1A). Key features include:
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Mo–Cl Terminal Bonds: 2.28–2.32 Å
β-Polymorph Configuration
β- forms hexameric clusters (Figure 1B) featuring:
Table 1: Comparative Structural Parameters
Parameter | α-MoCl₄ | β-MoCl₄ |
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Mo–Cl (terminal) | 2.30 Å | 2.28 Å |
Mo–Cl (bridge) | 2.49 Å | 2.53 Å |
Mo···Mo | 3.89 Å | 4.12 Å |
Space Group | P1̄ | P3̄m1 |
Physicochemical Properties
Thermal Behavior
Magnetic Characteristics
β- exhibits complex magnetism due to:
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Geometric Frustration: Triangular Mo lattice with antiferromagnetic coupling (J ≈ -4.2 meV)
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Spin-Glass Transition: T_f ≈ 4.2 K (frequency-dependent AC susceptibility)
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Effective Magnetic Moment: μ_eff = 2.1 μ_B (vs 2.83 μ_B spin-only value)
Thermodynamic Profile
Table 2: Gas-Phase Thermodynamic Parameters
Property | Value (298 K) |
---|---|
Heat Capacity (C_p°) | 25.78 cal/mol·K |
Standard Enthalpy (H°) | -92.00 kcal/mol |
Entropy (S°) | 118.97 cal/mol·K |
The Shomate equation accurately models heat capacity (1500–6000 K):
Reactivity and Coordination Chemistry
Lewis Acid Behavior
readily forms adducts with donor solvents:
Ligand Exchange Reactions
THF displaces acetonitrile in solution-phase reactions:
Emerging Applications
Precursor for Thin-Film Deposition
Plasma-enhanced CVD using enables growth of:
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Molybdenum disulfide ()
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Molybdenum nitride ()
Catalytic Systems
Supported catalysts show promise in:
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Olefin metathesis
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Hydrodesulfurization (HDS) processes
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